2-Chloro-5-fluoro-3-methoxybenzaldehyde
Description
Chemical Structure:
2-Chloro-5-fluoro-3-methoxybenzaldehyde is a halogenated aromatic aldehyde with substituents at positions 2 (chloro), 5 (fluoro), and 3 (methoxy). Its molecular formula is C₈H₆ClFO₂, yielding a molecular weight of 188.59 g/mol (calculated from atomic masses).
Properties
IUPAC Name |
2-chloro-5-fluoro-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-3-6(10)2-5(4-11)8(7)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCGOLYCNMUGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Cl)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Features :
- Aldehyde group : Provides electrophilic reactivity for condensation or nucleophilic addition reactions.
- Halogen substituents (Cl, F) : Enhance lipophilicity and influence electronic effects (electron-withdrawing).
- Methoxy group (OCH₃) : Electron-donating via resonance, modulating ring reactivity.
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparison
The table below highlights key differences among 2-Chloro-5-fluoro-3-methoxybenzaldehyde and related benzaldehyde derivatives:
Electronic and Reactivity Effects
- Electron-Withdrawing vs. The methoxy group at position 3 donates electrons via resonance, creating regioselective effects distinct from purely halogenated analogs like 5-Chloro-2-fluorobenzaldehyde .
- Aldehyde Reactivity: Halogens increase the electrophilicity of the aldehyde group, enhancing its reactivity in nucleophilic additions (e.g., Grignard reactions) compared to non-halogenated derivatives.
Physicochemical Properties
Lipophilicity :
Hydrogen Bonding :
- Unlike 2-Hydroxy-5-methoxybenzaldehyde or 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde , the target compound lacks hydroxyl groups, reducing hydrogen-bonding capacity. This could lower solubility in polar solvents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
